![molecular formula C7H9BrN2O2 B1367694 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 925200-46-0](/img/structure/B1367694.png)
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
“2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9BrN2O2 . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The compound also contains a bromine atom, which is attached to the pyrazole ring .Scientific Research Applications
Comprehensive Analysis of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” Applications in Scientific Research:
Antibacterial Properties
Pyrazole derivatives have been recognized for their antibacterial properties. The specific structure of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” may contribute to its effectiveness against bacterial strains, potentially offering a new avenue for antibiotic development .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds is another significant area of research. This compound could be explored for its efficacy in reducing inflammation in various medical conditions .
Anti-cancer Research
Pyrazole scaffolds are being investigated for their anti-cancer properties. The unique substituents on the pyrazole ring, such as the bromo and methyl groups in “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid”, may play a role in targeting cancer cells .
Analgesic Effects
The analgesic effects of pyrazole derivatives make them candidates for pain relief medication research. The specific compound could be studied for its pain-relieving potential .
Anticonvulsant Applications
Research into anticonvulsant drugs often includes pyrazole derivatives. “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” might offer new insights into seizure management .
Anthelmintic Uses
The anthelmintic activity of pyrazoles suggests they could be effective against parasitic worms. This particular compound’s structure could be key to developing new anthelmintic drugs .
Antioxidant Capabilities
Pyrazole compounds have shown antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The bromo and methyl groups on “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” might enhance these properties .
Herbicidal Potential
The herbicidal activity of pyrazoles indicates their use in agriculture to control weeds. This compound’s specific makeup could lead to the development of new herbicides .
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been found to interact with a variety of biological targets . These targets often include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been found to inhibit the activity of AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
For example, some pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and the induction of oxidative stress .
Result of Action
For instance, some pyrazoline derivatives have been associated with significant reductions in AchE activity, leading to dramatic behavioral changes and body movement impairment .
properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVMBIXWIDBLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585892 |
Source
|
Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925200-46-0 |
Source
|
Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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